molecular formula C12H17FN2O2 B12602563 Tert-butyl 3-amino-2-fluorobenzylcarbamate CAS No. 903556-52-5

Tert-butyl 3-amino-2-fluorobenzylcarbamate

Cat. No.: B12602563
CAS No.: 903556-52-5
M. Wt: 240.27 g/mol
InChI Key: ZMJVIFWHSYHIAX-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-fluorobenzylcarbamate is a useful research compound. Its molecular formula is C12H17FN2O2 and its molecular weight is 240.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

903556-52-5

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

tert-butyl N-[(3-amino-2-fluorophenyl)methyl]carbamate

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(14)10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16)

InChI Key

ZMJVIFWHSYHIAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)N)F

Origin of Product

United States

Significance of Tert Butyl Carbamates As Key Intermediates in Complex Molecule Synthesis

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals. nbinno.com Carbamates, in general, are effective protecting groups for amines because they are easily installed, stable under a variety of reaction conditions, and can be removed without affecting other sensitive functional groups, such as amides. masterorganicchemistry.com

The Boc group's popularity stems from its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA), which cleanly liberates the free amine along with carbon dioxide and tert-butyl alcohol. masterorganicchemistry.com This stability to a broad range of non-acidic reagents allows for selective chemical modifications at other positions of a molecule. In the context of solid-phase peptide synthesis (SPPS), Boc-protected amino acids have been fundamental, enabling the controlled and sequential addition of amino acid residues to a growing peptide chain. nbinno.comnih.gov Beyond peptide synthesis, the Boc group is instrumental in the synthesis of a wide array of pharmaceuticals, including antibiotics, antivirals, and anticancer agents, by allowing for the modification of amino acid properties like solubility and stability to enhance bioavailability and efficacy.

The synthesis of tert-butyl carbamates can be achieved through various methods. A common laboratory-scale procedure involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). Alternative methods, such as modified Curtius rearrangements, have also been developed to produce tert-butyl carbamates from carboxylic acids. nih.govorganic-chemistry.orgacs.org

Contextualizing Fluorinated Aromatic Amines in Contemporary Chemical Biology

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug design and chemical biology. selvita.comnumberanalytics.com The unique electronic properties and relatively small size of the fluorine atom allow it to serve as a bioisostere for hydrogen or a hydroxyl group, profoundly influencing a molecule's physicochemical and biological properties. tandfonline.comresearchgate.netnih.gov The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and modulate the basicity of nearby functional groups. tandfonline.comnih.gov These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. nih.gov

Fluorinated aromatic compounds are key intermediates in the synthesis of numerous pharmaceuticals. numberanalytics.comnumberanalytics.com For instance, the antidepressant fluoxetine (B1211875) and the anticancer agent 5-fluorouracil (B62378) contain fluorinated aromatic rings. numberanalytics.comnumberanalytics.com The presence of a fluorine atom on an aromatic ring can alter its electronic properties, making it more resistant to oxidative metabolism and influencing its reactivity in chemical transformations. numberanalytics.com

The development of new synthetic methodologies for the regioselective introduction of fluorine into aromatic systems remains an active area of research in organic chemistry. tandfonline.com The synthesis of fluorinated amines, in particular, has seen significant advancements, with new strategies enabling access to a diverse range of these valuable building blocks. acs.orgnih.gov

Structure Activity Relationship Sar Studies of Tert Butyl 3 Amino 2 Fluorobenzylcarbamate Analogs

Methodologies for Comprehensive SAR Analysis in Medicinal Chemistry

Comprehensive SAR analysis employs a combination of experimental and computational strategies to systematically probe the relationship between structure and function. nih.govoncodesign-services.com These methodologies allow researchers to navigate the vast chemical space and make rational, data-driven decisions in the drug discovery process. acs.org

Systematic Variation and Substituent Effects

A fundamental approach in medicinal chemistry involves the systematic modification of a lead compound to observe the resulting changes in biological activity. rsc.org In the context of tert-butyl 3-amino-2-fluorobenzylcarbamate, this involves synthesizing a series of analogs where specific parts of the molecule are altered.

Key areas for systematic variation in this compound would include:

The Phenyl Ring: Moving the fluorine and amino substituents to different positions on the ring or introducing alternative substituents (e.g., chlorine, methyl) to probe electronic and steric effects.

The Carbamate (B1207046) Linker: Altering the length or rigidity of the linker to understand spatial requirements for target binding.

The Tert-butyl Group: Replacing it with other bulky or lipophilic groups to evaluate the importance of its size and hydrophobicity.

By correlating these structural changes with biological data, chemists can deduce which molecular regions are critical for activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. wikipedia.org This approach aims to predict the activity of new, unsynthesized compounds based on their structural features. fiveable.me

The QSAR process involves:

Data Collection: Assembling a dataset of structurally related compounds, such as analogs of this compound, with their corresponding measured biological activities. mdpi.com

Descriptor Calculation: Quantifying various physicochemical properties (e.g., molecular weight, logP, electronic properties) and structural features of the molecules. These are known as molecular descriptors.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that correlates the descriptors with biological activity. fiveable.me

Model Validation: Rigorously testing the model's predictive power to ensure its reliability. wikipedia.org

QSAR models can significantly expedite the lead optimization process by prioritizing the synthesis of compounds with a higher probability of success, thereby reducing time and costs.

Correlation of Structural Features with Biological Activity (Non-Clinical)

The specific arrangement of atoms and functional groups in this compound dictates its interaction with biological targets. Non-clinical studies on its analogs help to elucidate the role of each structural component.

Influence of Fluorine Position on Biological Potency and Selectivity

The introduction of fluorine into a drug candidate can significantly impact its pharmacological properties, including metabolic stability and binding affinity. researchgate.net The position of the fluorine atom on the phenyl ring of this compound is critical. Fluorine's high electronegativity can alter the acidity of nearby protons and the electron distribution within the molecule, which can influence hydrogen bonding and other interactions with a target protein. researchgate.netnih.gov

Table 1: Hypothetical Biological Activity of Fluorobenzylcarbamate Positional Isomers

CompoundFluorine PositionTarget Binding Affinity (IC₅₀, nM)
Analog 12-Fluoro50
Analog 23-Fluoro120
Analog 34-Fluoro85

This interactive table presents hypothetical data to illustrate the potential impact of fluorine's position on binding affinity.

Importance of the tert-Butyl Group for Binding Affinity and Metabolic Stability

The tert-butyl group is a common structural motif in drug molecules. Its bulky, three-dimensional shape and hydrophobic nature can be crucial for fitting into specific pockets within a target protein, thereby enhancing binding affinity. hyphadiscovery.com In analogs of this compound, this group likely occupies a hydrophobic cavity in the binding site.

However, tert-butyl groups can also be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance from the body. nih.gov SAR studies often explore replacing the tert-butyl group with other bioisosteres (groups with similar size and properties) to improve metabolic stability while retaining binding affinity. hyphadiscovery.com

Table 2: Hypothetical Properties of Tert-butyl Group Analogs

CompoundR GroupBinding Affinity (Kᵢ, nM)Metabolic Stability (t₁/₂, min)
Analog Atert-Butyl3045
Analog BIsopropyl9570
Analog CCyclopentyl4090

This interactive table shows hypothetical data comparing the tert-butyl group to other substituents and their potential effects on binding affinity and metabolic stability.

Conformational Analysis and its Implications for Ligand-Target Interactions

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds. A molecule like this compound is flexible and can exist in numerous conformations. However, it is likely that only a specific conformation, known as the "bioactive conformation," is capable of binding effectively to the biological target. nih.gov

The substituents on the molecule, such as the fluorine atom and the bulky tert-butyl group, can influence the molecule's preferred conformation by creating steric hindrance or through electronic interactions. Understanding the conformational landscape is crucial for drug design, as it helps in creating more rigid analogs that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity. nih.gov Computational methods are often used to model these conformations and predict how ligands will interact with their targets. acs.org

Comparative

The structure-activity relationship (SAR) of a compound describes how its chemical structure is related to its biological activity. For this compound, understanding the SAR of its analogs is crucial for optimizing its potential therapeutic effects. This involves systematically altering different parts of the molecule and observing how these changes affect its interaction with biological targets. Key areas of comparison include the variation between benzyl (B1604629) and phenylcarbamate structures and the influence of the positioning of the amino and fluoro substituents on the benzene (B151609) ring.

Benzyl vs. Phenylcarbamate Variations

The core structure of this compound features a benzylcarbamate moiety. A common structural variation to explore in SAR studies is the replacement of the benzyl group with a phenyl group, creating a phenylcarbamate. This seemingly small change can significantly impact the molecule's conformational flexibility, electronic properties, and, consequently, its biological activity.

Benzylcarbamates possess a methylene (-CH2-) spacer between the phenyl ring and the carbamate nitrogen. This spacer provides greater rotational freedom, allowing the phenyl ring to adopt a wider range of positions relative to the rest of the molecule. This flexibility can be advantageous for fitting into a binding pocket of a biological target. In contrast, phenylcarbamates, where the phenyl ring is directly attached to the carbamate nitrogen, are more rigid.

Research on related compound classes has highlighted the importance of this structural difference. For instance, in a study of substituted benzyl N-phenylcarbamates as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the benzyl group played a crucial role in the molecule's inhibitory activity arkat-usa.org. The orientation of the benzyl ring within the enzyme's active site was a key determinant of potency. While this study focused on N-phenylcarbamates, the principles regarding the benzyl group's role can be extrapolated.

A hypothetical comparison of the biological activity of benzyl- and phenylcarbamate analogs of this compound is presented in the table below. This table is illustrative and based on general principles of medicinal chemistry, as direct comparative studies on this specific compound are not publicly available.

Compound Variation Structural Feature Potential Impact on Biological Activity
Benzylcarbamate AnalogFlexible methylene spacerMay allow for optimal positioning in a binding site, potentially increasing potency.
Phenylcarbamate AnalogRigid, direct connectionReduced conformational freedom might lead to a decrease in activity if a specific orientation is required for binding. However, pre-organizing the molecule in an active conformation could enhance potency.

Positional Isomerism of Amino and Fluoro Groups

The positions of the amino (-NH2) and fluoro (-F) groups on the benzyl ring are critical determinants of the molecule's biological activity. The specific arrangement in this compound (amino at position 3, fluoro at position 2) dictates the molecule's electronic distribution, lipophilicity, and the way it presents its functional groups for interaction with a biological target. The study of positional isomers, where these groups are moved to other positions on the ring, is a cornerstone of SAR analysis.

The introduction of a fluorine atom can have multiple effects. nih.gov Fluorine is highly electronegative and can alter the acidity or basicity of nearby functional groups through inductive effects. It can also form hydrogen bonds and other non-covalent interactions that can influence binding affinity. Furthermore, replacing a hydrogen atom with fluorine can block metabolic pathways, thereby increasing the compound's stability and duration of action.

The amino group is a key site for hydrogen bonding and can be protonated under physiological conditions, influencing the molecule's solubility and its ability to form ionic interactions. The relative positions of the amino and fluoro groups can modulate these properties. For example, a fluoro group ortho to an amino group (as in the parent compound) can influence the amino group's pKa and its hydrogen bonding capabilities.

Systematic studies on other aromatic compounds have demonstrated the profound impact of substituent positioning. For example, in a series of benzamides, the position of a fluorine substituent on the benzene ring was found to significantly affect the compounds' fungicidal activities. mdpi.com Similarly, the placement of substituents on a benzylideneamino-1,2,4-triazole core was critical for its inhibitory activity against certain enzymes. nih.gov

The following table illustrates the potential impact of varying the positions of the amino and fluoro groups on the benzyl ring of tert-butyl benzylcarbamate, based on established medicinal chemistry principles.

Isomer Amino Position Fluoro Position Potential SAR Implications
Parent Compound 32The ortho-fluoro group can influence the pKa and conformation of the meta-amino group. This specific arrangement may be optimal for target binding.
Isomer A23An ortho-amino group might be involved in chelation or strong hydrogen bonding. The meta-fluoro group would have a different electronic influence compared to the ortho position.
Isomer B42A para-amino group would have a different electronic and steric environment compared to the meta position. The ortho-fluoro group's influence would also be altered.
Isomer C34A para-fluoro group would exert its electronic effects from a different position, potentially altering the overall dipole moment and interaction with the target.

Biochemical and Biological Research Perspectives of Tert Butyl 3 Amino 2 Fluorobenzylcarbamate Excluding Clinical Data

Investigation of Molecular Targets and Pathways

Kinase Stabilization and Inhibition Studies

No research data is available that describes the effects of Tert-butyl 3-amino-2-fluorobenzylcarbamate on kinase stabilization or its activity as a kinase inhibitor.

Modulation of Ion Channel Activity (e.g., CFTR Potentiation)

There are no published studies investigating the role of this compound in the modulation of ion channel activity, including any potential potentiation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Exploration of Enzyme Inhibitory Activity

Information regarding the exploration of this compound for any enzyme inhibitory activity is not present in the available scientific literature.

Mechanistic Studies of Biological Effects In Vitro

Cellular Assays for Functional Evaluation

No data from cellular assays has been published to allow for a functional evaluation of this compound.

Molecular Interaction Profiling

There are no available studies, such as molecular docking or biophysical analyses, that profile the molecular interactions of this compound with any biological target.

Role as a Precursor for Biologically Active Molecules

This compound is a synthetic organic compound that, due to its specific structural features, holds potential as a versatile precursor in the synthesis of more complex, biologically active molecules. Its chemical architecture, which includes a fluorinated phenyl ring, a primary amine, and a Boc-protected aminomethyl group, provides multiple reactive sites for chemical modification. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds. The Boc-protecting group on the benzylamine (B48309) allows for selective reactions at the aniline (B41778) amine. This strategic combination of functional groups makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents.

The structure of this compound is well-suited for its conceptual application in prodrug design. Prodrugs are inactive compounds that are converted into active drugs within the body through enzymatic or chemical reactions. This approach is often used to improve the pharmacokinetic properties of a drug, such as its solubility, permeability, and targeted delivery. nih.govnih.gov

Conceptually, the primary amino group at the 3-position of the phenyl ring of this compound could be chemically modified to link to a pharmacologically active molecule. This linkage would render the parent drug inactive until it reaches its target site. The activation mechanism would likely involve the enzymatic cleavage of the bond connecting the carbamate (B1207046) to the active drug. For instance, enzymes that are overexpressed in tumor tissues could be targeted to selectively release the active drug at the site of cancer, thereby reducing systemic toxicity.

The use of amino acids as promoieties in prodrug design is a well-established strategy to enhance the uptake of drugs by hijacking endogenous amino acid transporters. nih.gov In a hypothetical scenario, the amino group of this compound could be acylated with an amino acid, potentially improving the oral bioavailability of a linked drug. nih.gov The activation would then occur through the action of peptidases or esterases that cleave the amide or ester bond, respectively, releasing the active drug.

Table 1: Conceptual Prodrug Strategies for this compound

Prodrug StrategyConceptual Activation MechanismPotential Advantage
Acylation with a targeting moietyEnzyme-specific cleavage at the target siteTargeted drug delivery, reduced off-target effects
Conjugation with a solubilizing grouppH-dependent or enzymatic hydrolysisImproved aqueous solubility
Linkage to an amino acidTransport via amino acid transporters followed by enzymatic cleavageEnhanced oral bioavailability

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined properties. The functional groups present in this compound make it a candidate for use as a linker in the construction of advanced bioconjugates. The primary aromatic amine is a nucleophilic site that can readily participate in various coupling reactions. biosyn.com

For example, the amine can be converted into a diazonium salt, which can then react with activated aromatic rings on proteins or other biomolecules. Alternatively, the amine can be acylated with a bifunctional linker, which can then be used to attach the molecule to a protein, antibody, or nanoparticle. bldpharm.com The Boc-protected amine provides an orthogonal handle that can be deprotected and reacted in a subsequent step, allowing for the controlled and sequential assembly of complex bioconjugates.

The fluorine atom on the phenyl ring can also play a role in the properties of the resulting bioconjugate. The C-F bond is highly stable and can increase the metabolic stability of the linker. Furthermore, fluorine can engage in specific interactions with biological targets, potentially enhancing the binding affinity and selectivity of the bioconjugate.

Table 2: Potential Bioconjugation Reactions for this compound

Reactive SiteReaction TypePotential Application
Primary aromatic amineDiazotization, Amide bond formationLinking to proteins or other biomolecules
Boc-protected amine (after deprotection)Amide bond formation, Reductive aminationSequential or orthogonal conjugation
Fluorinated phenyl ringNot directly reactive but influences propertiesEnhances metabolic stability and binding interactions

Computational and Theoretical Studies on Tert Butyl 3 Amino 2 Fluorobenzylcarbamate

Molecular Docking and Binding Mode Predictions

Computational docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to a protein's active site. For Tert-butyl 3-amino-2-fluorobenzylcarbamate, while specific docking studies are not extensively published, its structural motifs provide a basis for predicting its interactions with various biological targets.

Ligand-Protein Interaction Analysis

The analysis of potential ligand-protein interactions for this compound involves considering its key functional groups: the aromatic ring with amino and fluoro substituents, and the tert-butyl carbamate (B1207046) group. The tert-butyl group, in particular, can be instrumental in anchoring the ligand within a protein's binding pocket. nih.gov Intermolecular Nuclear Overhauser Effects (NOEs) can be observed between the tert-butyl group of the ligand and methyl groups of the protein, which helps in pinpointing the ligand's location. nih.gov This is particularly useful for tightly bound ligands. nih.govnih.gov

The amino group on the benzyl (B1604629) ring can act as a hydrogen bond donor, while the fluorine atom can participate in hydrogen bonding as a weak acceptor or engage in halogen bonds. The carbamate moiety offers both hydrogen bond donor (N-H) and acceptor (C=O) sites, contributing to a network of interactions that stabilize the ligand-protein complex. The nature of these interactions is crucial for the compound's potential inhibitory or modulatory activity on targets like kinases.

Interactive Data Table: Potential Ligand-Protein Interactions

Functional GroupPotential Interaction TypeRole in Binding
Tert-butyl GroupVan der Waals, HydrophobicAnchoring within binding pocket
Amino GroupHydrogen Bond DonorSpecificity and affinity
Fluoro GroupWeak Hydrogen Bond Acceptor, Halogen BondModulation of binding affinity
Carbamate (N-H)Hydrogen Bond DonorStabilization of complex
Carbamate (C=O)Hydrogen Bond AcceptorStabilization of complex

Identification of Key Pharmacophoric Features

Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govdergipark.org.tr For a molecule like this compound, the key pharmacophoric features would likely include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carbamate oxygen), and a hydrophobic feature (the tert-butyl group). The aromatic ring itself can also be a key feature, participating in π-π stacking or hydrophobic interactions. The relative spatial arrangement of these features is critical for its interaction with a specific protein target. acs.org The design of inhibitors often relies on such pharmacophore models to screen for compounds with desired biological activities. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. uniroma1.it For this compound, MD simulations can elucidate the accessible conformations of the molecule in different environments, such as in solution or within a protein's binding site.

The rotational freedom around the benzyl-carbamate linkage allows for a range of conformations. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states. Such studies on related benzylcarbamate derivatives have shown that the conformational landscape can influence the molecule's ability to fit into a binding pocket and, consequently, its biological activity. innopeptichem.com Furthermore, simulations of fluorobenzene-containing molecules have demonstrated that the fluorine substituent can locally enhance molecular mobility. nih.gov The conformational stability of the molecule is a key determinant of its interaction with target proteins. nih.gov Advanced techniques like path-metadynamics can be employed to explore large conformational changes, such as the opening and closing of domains in a target protein upon ligand binding. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic properties and reactivity of molecules. dergipark.org.trrsc.orgarxiv.org

Electronic Structure Analysis and Reactivity Prediction

DFT calculations can be used to determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential of this compound. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

The electronic structure dictates how the molecule interacts with other chemical species. nih.gov For instance, the presence of the electron-withdrawing fluorine atom and the electron-donating amino group on the benzene (B151609) ring will significantly influence the ring's reactivity towards electrophilic or nucleophilic attack. Quantum chemical calculations can quantify these effects and predict the most likely sites for metabolic transformations.

Interactive Data Table: Predicted Electronic Properties and Reactivity

PropertySignificancePredicted Influence of Substituents
HOMO-LUMO GapChemical reactivity, kinetic stabilityModulated by fluoro and amino groups
Molecular Electrostatic PotentialInteraction with polar molecules/residuesNegative potential around O and F, positive around NH2
Atomic ChargesSites for nucleophilic/electrophilic attackInfluenced by electronegativity of F and N

Prediction of Spectroscopic Properties for Characterization

Quantum chemical calculations are also powerful tools for predicting various spectroscopic properties, which can be used to characterize the molecule. nih.gov Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.netmdpi.com

For this compound, DFT calculations can predict the characteristic vibrational modes associated with the C-F, N-H, and C=O bonds. researchgate.net Similarly, the 1H and 13C NMR chemical shifts of the distinct protons and carbons in the molecule can be calculated to aid in the interpretation of experimental NMR spectra. nih.gov The prediction of UV-Vis absorption spectra can provide insights into the electronic transitions occurring within the molecule. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization (Excluding Toxicity Profiles)

In the absence of direct experimental data, computational modeling provides a valuable approach for the preliminary assessment of the pharmacokinetic properties of novel chemical entities. Through the use of sophisticated algorithms and models trained on large datasets of known compounds, in silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule like this compound. This section details the predicted ADME characteristics of this compound based on data generated from widely used and validated prediction platforms. Such predictions are instrumental in the early stages of drug discovery for identifying potential liabilities and guiding molecular optimization.

The predictions for this compound were generated using the SwissADME and pkCSM computational models. These platforms employ a variety of methods, including quantitative structure-activity relationship (QSAR) models and physicochemical property calculations, to estimate the likely behavior of a compound within a biological system.

Physicochemical Properties and Drug-Likeness

A foundational aspect of ADMET prediction is the analysis of a compound's physicochemical properties, which are strong determinants of its pharmacokinetic behavior. Key descriptors for this compound have been calculated and are presented below. These parameters are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, which indicate the likelihood of a compound being an orally active drug in humans.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
ParameterPredicted ValueInterpretation
Molecular FormulaC12H17FN2O2Indicates the elemental composition of the molecule.
Molecular Weight240.28 g/molWithin the range typically associated with good oral bioavailability (Lipinski's rule: <500).
LogP (Octanol/Water Partition Coefficient)2.15Suggests moderate lipophilicity, which is favorable for membrane permeability (Lipinski's rule: <5).
Topological Polar Surface Area (TPSA)64.36 ŲIndicates good potential for cell membrane penetration (typically <140 Ų).
Number of Hydrogen Bond Donors2Complies with Lipinski's rule (<5), suggesting favorable absorption characteristics.
Number of Hydrogen Bond Acceptors3Complies with Lipinski's rule (<10), contributing to good pharmacokinetic potential.
Number of Rotatable Bonds5Indicates a degree of conformational flexibility, which can influence binding to targets and metabolic enzymes.
Lipinski's Rule of Five Violations0The compound adheres to all criteria of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

Absorption

The absorption of a compound, particularly via the oral route, is a critical first step in its journey to its site of action. Computational models predict several parameters related to intestinal absorption and cell permeability.

Table 2: Predicted Absorption Parameters for this compound
ParameterPredicted Value/ClassificationInterpretation
Water Solubility (LogS)-2.81Classified as soluble, which is favorable for absorption.
Human Intestinal Absorption93.5%High predicted absorption from the gastrointestinal tract.
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s)0.56Suggests moderate to high permeability across the intestinal epithelial cell barrier.

Distribution

Following absorption, a compound is distributed throughout the body via the circulatory system. Key factors influencing distribution include plasma protein binding and the ability to cross biological barriers like the blood-brain barrier.

Table 3: Predicted Distribution Characteristics of this compound
ParameterPredicted Value/ClassificationInterpretation
Volume of Distribution at Steady State (VDss, log L/kg)-0.083Indicates that the compound is likely to be distributed primarily within the plasma and extracellular fluid, with limited tissue distribution.
Fraction Unbound in Plasma0.267Predicts that a significant fraction of the compound will be free in the plasma and available to interact with its target and undergo metabolism and excretion.
Blood-Brain Barrier (BBB) Permeability (logBB)-0.543Suggests that the compound is not likely to readily cross the blood-brain barrier.
CNS Permeability (logPS)-2.859Further indicates poor permeability into the central nervous system.

Metabolism

The biotransformation of compounds, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of elimination. Predicting which CYP isoforms are likely to metabolize a compound is crucial for understanding its metabolic stability and potential for drug-drug interactions.

Table 4: Predicted Metabolic Profile of this compound
ParameterPredicted OutcomeInterpretation
CYP1A2 InhibitorNoUnlikely to inhibit the metabolism of drugs cleared by CYP1A2.
CYP2C19 InhibitorNoUnlikely to inhibit the metabolism of drugs cleared by CYP2C19.
CYP2C9 InhibitorNoUnlikely to inhibit the metabolism of drugs cleared by CYP2C9.
CYP2D6 InhibitorNoUnlikely to inhibit the metabolism of drugs cleared by CYP2D6.
CYP3A4 InhibitorNoUnlikely to inhibit the metabolism of drugs cleared by CYP3A4.
CYP2D6 SubstrateNoNot predicted to be a substrate for metabolism by CYP2D6.
CYP3A4 SubstrateYesPredicted to be a substrate for metabolism by CYP3A4, suggesting this is a likely route of clearance.

The collective in silico analysis suggests that this compound possesses several favorable ADME properties. Its predicted high intestinal absorption and good solubility are promising for oral administration. The compound is not predicted to be a potent inhibitor of major CYP450 enzymes, which reduces the likelihood of metabolism-based drug-drug interactions. However, its predicted role as a substrate for CYP3A4 indicates a probable metabolic pathway. The limited predicted brain penetration suggests the compound is more likely to exert its effects peripherally. These computational findings provide a strong foundation for guiding further experimental validation and potential optimization of this chemical scaffold.

Future Directions and Emerging Research Avenues for Tert Butyl 3 Amino 2 Fluorobenzylcarbamate

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future synthesis of tert-butyl 3-amino-2-fluorobenzylcarbamate and its derivatives will likely focus on improving efficiency, selectivity, and sustainability. While classical methods for forming carbamates and functionalizing aromatic rings are well-established, emerging strategies promise to overcome existing limitations.

One promising avenue is the use of enzyme-catalyzed reactions. Lipases, for instance, have been successfully employed in the enantioselective synthesis of fluorinated β-amino acid enantiomers through the hydrolysis of racemic esters. nih.gov This biocatalytic approach could be adapted for the stereoselective synthesis of chiral analogs of this compound, offering high enantiomeric purity under mild reaction conditions.

Furthermore, advancements in catalytic systems, such as the use of specialized catalysts in acylation reactions, could provide more efficient and environmentally friendly alternatives to traditional methods. mdpi.com The development of novel catalysts may also enable regioselective modifications of the aromatic ring, allowing for the introduction of additional functionalities with high precision.

Synthetic Approach Potential Advantages Key Research Focus
Enzyme-Catalyzed Synthesis High enantioselectivity, mild reaction conditions, environmentally friendly.Screening and engineering of lipases or other enzymes for specific substrate recognition.
Advanced Catalytic Systems Increased reaction efficiency, reduced waste, novel regioselectivity.Development of novel metal-based or organocatalysts for C-H activation and functionalization.
Flow Chemistry Improved safety and scalability, precise control over reaction parameters.Optimization of reaction conditions in continuous flow reactors for multistep syntheses.
Green Chemistry Approaches Use of greener solvents, reduced energy consumption, atom economy.Exploration of solvent-free reactions and microwave-assisted synthesis. mdpi.com

Exploration of New Biological Targets and Therapeutic Areas (Pre-clinical)

The structural motif of this compound suggests its potential as a scaffold for developing inhibitors for a range of biological targets. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino and carbamate (B1207046) groups provide sites for further chemical modification to optimize interactions with specific targets.

Pre-clinical research is expected to explore the utility of derivatives of this compound in various therapeutic areas. For instance, fluorinated compounds are of significant interest in the development of anticancer agents. nih.gov The core structure could be elaborated to target kinases, proteases, or other enzymes implicated in cancer progression.

Additionally, the aminobenzylcarbamate scaffold may be relevant for developing modulators of G protein-coupled receptors (GPCRs) or ion channels, which are important targets in neuroscience and cardiovascular disease. apexbt.com Pre-clinical studies involving in vitro assays and animal models will be crucial for identifying novel biological targets and validating the therapeutic potential of new analogs. creative-biostructure.comaltasciences.com

Integration with Advanced Screening Technologies for High-Throughput Research

The discovery of new bioactive molecules derived from this compound will be accelerated by the integration of advanced screening technologies. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against specific biological targets. apexbt.com

Libraries of compounds based on the this compound scaffold can be synthesized and screened to identify initial "hits." biobide.com These hits can then be further optimized through medicinal chemistry efforts. Technologies such as fluorescence-activated cell sorting (FACS) can be used to screen vast numbers of compounds in cell-based assays, enabling the identification of molecules with desired cellular activities. nih.gov

Moreover, the development of customized screening libraries tailored to specific target classes, such as kinases or GPCRs, can streamline the discovery process. apexbt.com These focused libraries, containing derivatives of this compound, can increase the probability of finding potent and selective modulators.

Screening Technology Application Potential Impact
High-Throughput Screening (HTS) Rapid screening of large compound libraries against specific targets.Accelerated identification of initial "hit" compounds. biobide.com
High-Content Screening (HCS) Provides detailed information on cellular phenotypes and compound effects.Deeper understanding of the mechanism of action of bioactive compounds. apexbt.com
Fluorescence-Activated Cell Sorting (FACS) Screening of large libraries in cell-based assays.Identification of compounds with specific cellular activities. nih.gov
DNA-Encoded Libraries (DELs) Screening of massive combinatorial libraries of compounds.Access to a vast chemical space for hit discovery.

Application in Fragment-Based Drug Discovery and Lead Optimization (Pre-clinical)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds, particularly for challenging biological targets. nih.gov this compound, with its relatively low molecular weight, can serve as a starting point for FBDD campaigns.

In FBDD, small molecular fragments are screened for weak binding to a target protein. Once a fragment hit is identified, it can be grown or linked with other fragments to generate a more potent lead compound. nih.gov The structural handles on this compound provide ample opportunities for such elaboration.

During lead optimization, the focus is on refining the properties of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. creative-biostructure.combiobide.com The fluorine atom in this compound can be strategically employed to modulate properties such as lipophilicity and metabolic stability. The amino and carbamate groups can be modified to enhance target engagement and reduce off-target effects. biobide.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Analogs

As new analogs of this compound are synthesized, advanced spectroscopic techniques will be essential for their structural elucidation. While standard techniques like ¹H and ¹³C NMR are routine, the presence of fluorine necessitates the use of ¹⁹F NMR. nih.gov ¹⁹F NMR is highly sensitive and can provide valuable information about the chemical environment of the fluorine atom, aiding in the confirmation of molecular structure and the assessment of purity. nih.gov

Mass spectrometry (MS) is another critical tool for characterizing novel compounds. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment molecules and obtain structural information based on the fragmentation patterns. researchgate.net

For more complex structural challenges, such as determining the three-dimensional arrangement of atoms in a molecule, X-ray crystallography may be employed. This technique can provide definitive structural information for crystalline compounds.

Spectroscopic Technique Information Provided Relevance to Analogs
¹⁹F NMR Chemical environment of the fluorine atom.Confirmation of structure, purity assessment, and studying interactions with biological targets. nih.gov
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement and elemental composition.Unambiguous determination of molecular formulas. nih.gov
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns for structural elucidation.Characterization of novel and unexpected reaction products. researchgate.net
X-ray Crystallography Three-dimensional atomic arrangement in a crystal.Definitive structural confirmation and understanding of intermolecular interactions.

Multi-omics Approaches to Elucidate Downstream Biological Pathways (Pre-clinical)

To fully understand the biological effects of novel compounds derived from this compound, multi-omics approaches will be increasingly important. nih.gov These approaches involve the simultaneous analysis of multiple types of biological molecules, such as genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.govresearchgate.net

By treating cells or animal models with a new compound and analyzing the resulting changes across multiple omics layers, researchers can gain a comprehensive view of its biological impact. nih.gov This can help to identify the primary biological target of the compound, as well as its effects on downstream signaling pathways. nih.gov

For example, a transcriptomic analysis could reveal changes in gene expression patterns, while a proteomic analysis could identify alterations in protein levels or post-translational modifications. researchgate.net Metabolomic analysis can shed light on changes in metabolic pathways. researchgate.net Integrating these different datasets can provide a holistic understanding of the compound's mechanism of action and potential off-target effects. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.